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Compound of Interest

Compound Name: 5-Nitroquinoline

Cat. No.: B147367 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

physicochemical properties, biological activities, and toxicological profiles of 5-Nitroquinoline
and 8-Nitroquinoline.

This guide provides a detailed comparative analysis of two isomeric nitroaromatic heterocyclic

compounds, 5-nitroquinoline and 8-nitroquinoline. The position of the nitro group on the

quinoline scaffold significantly influences their chemical and biological properties, impacting

their potential applications in medicinal chemistry and other research fields. This document

summarizes key quantitative data, outlines relevant experimental protocols, and visualizes

potential mechanisms of action to aid researchers in their investigations.

Physicochemical and Toxicological Properties: A
Comparative Overview
5-Nitroquinoline and 8-nitroquinoline share the same molecular formula and weight, but the

different substitution pattern of the nitro group leads to distinct physicochemical and

toxicological characteristics. 8-Nitroquinoline generally has a higher melting point and its

solubility in various organic solvents is well-documented. Toxicological data indicates that 8-

nitroquinoline is a known carcinogen in animal studies, while 5-nitroquinoline is suspected of

having carcinogenic potential.
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Property 5-Nitroquinoline 8-Nitroquinoline

CAS Number 607-34-1 607-35-2

Molecular Formula C₉H₆N₂O₂ C₉H₆N₂O₂

Molecular Weight 174.16 g/mol 174.16 g/mol

Appearance Light yellow crystals Yellow crystalline solid

Melting Point 71-73 °C 89-91 °C

Boiling Point 323.1 °C at 760 mmHg ~305 °C (rough estimate)

Solubility

Soluble in organic solvents like

ethanol, methanol, and DMSO;

limited solubility in water.

Soluble in ethanol, ethyl ether,

and benzene; slightly soluble

in cold water.

GHS Hazard Statements

H302 (Harmful if swallowed),

H312 (Harmful in contact with

skin), H332 (Harmful if

inhaled), H351 (Suspected of

causing cancer)

H302 (Harmful if swallowed),

H312 (Harmful in contact with

skin), H332 (Harmful if

inhaled), H315 (Causes skin

irritation), H319 (Causes

serious eye irritation), H335

(May cause respiratory

irritation), H351 (Suspected of

causing cancer)

Carcinogenicity
Suspected of causing

cancer[1]

Carcinogenic in rats when

administered orally, causing

squamous cell carcinomas of

the upper digestive tract and

forestomach.[2]

Biological Activities: A Focus on Derivatives
While direct comparative studies on the biological activities of 5-nitroquinoline and 8-

nitroquinoline are limited, research on their derivatives, particularly hydroxylated forms,

provides valuable insights into their potential as antimicrobial, antiparasitic, and anticancer

agents.
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Antimicrobial and Antiparasitic Activity
The derivative 8-hydroxy-5-nitroquinoline, also known as nitroxoline, is a well-established

antimicrobial agent used for treating urinary tract infections. It exhibits broad-spectrum activity

against various pathogens. Its mechanism is believed to involve the chelation of divalent metal

ions essential for bacterial enzyme function.

Studies have also demonstrated the potent antiparasitic activity of nitroxoline against the

protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. It has shown

significantly greater efficacy than the standard drug benznidazole against both the epimastigote

and intracellular amastigote forms of the parasite. The proposed mechanism involves the

induction of programmed cell death in the parasite.

Anticancer Activity
Derivatives of both 5-nitroquinoline and 8-nitroquinoline have been investigated for their

anticancer properties. Notably, 8-hydroxy-5-nitroquinoline (nitroxoline) has been identified as

a potent cytotoxic agent against various human cancer cell lines, with IC₅₀ values in the

nanomolar to low micromolar range. Its anticancer activity is thought to be enhanced by copper

and involves the generation of intracellular reactive oxygen species. Unlike some other

quinoline derivatives, it does not act as a zinc ionophore.

Experimental Protocols
This section provides an overview of standard experimental methodologies relevant to the

evaluation of 5-nitroquinoline and 8-nitroquinoline.

Mutagenicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.

Principle: This bacterial reverse mutation assay uses strains of Salmonella typhimurium with

pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a

histidine-deficient medium. The test evaluates the ability of a substance to cause a reverse

mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies on

a histidine-free medium.
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Brief Protocol:

Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100,

TA1535, TA1537) to detect different types of mutations.

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation

system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

Exposure: Mix the bacterial culture with the test compound (5- or 8-nitroquinoline) and the

S9 mix (if applicable).

Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies and compare it to the spontaneous

reversion rate in the negative control. A significant, dose-dependent increase in the number

of revertant colonies indicates a mutagenic potential.

In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing the cytotoxic effects of a compound on

cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan

crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan

produced is proportional to the number of viable cells.

Brief Protocol:

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to

adhere overnight.

Treatment: Expose the cells to various concentrations of 5- or 8-nitroquinoline for a defined

period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan

crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a

96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test

microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible

growth of the microorganism.

Brief Protocol:

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of 5- or 8-

nitroquinoline in a suitable broth medium in a 96-well plate.

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g.,

Staphylococcus aureus, Escherichia coli) corresponding to a defined cell density.

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the

lowest concentration of the compound in which no visible growth is observed.
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In Vitro Antiparasitic Activity Assay (against
Trypanosoma cruzi)
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of T.

cruzi.

Principle: Host cells are infected with trypomastigotes, which then transform into the replicative

amastigote stage inside the cells. The infected cells are then treated with the test compound,

and the reduction in the number of intracellular parasites is quantified.

Brief Protocol:

Host Cell Culture: Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to form

a monolayer.

Infection: Infect the host cell monolayer with trypomastigotes of T. cruzi.

Treatment: After a period to allow for parasite internalization and transformation, treat the

infected cells with various concentrations of 5- or 8-nitroquinoline.

Incubation: Incubate the plates for a sufficient duration to allow for parasite replication in the

untreated controls.

Quantification: Fix and stain the cells to visualize the intracellular amastigotes. The number

of parasites per cell or the percentage of infected cells is then determined microscopically or

using an automated imaging system.

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that

reduces the number of intracellular parasites by 50% compared to the untreated control.

Signaling Pathways and Mechanisms of Action
The biological activities of nitroquinolines are closely linked to the metabolic reduction of the

nitro group, a process that can lead to the formation of reactive intermediates capable of

damaging cellular macromolecules like DNA and proteins. This mechanism is central to their

genotoxicity and likely contributes to their anticancer, antimicrobial, and antiparasitic effects.
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Genotoxicity and Carcinogenicity
The genotoxicity of nitroaromatic compounds is generally initiated by the enzymatic reduction

of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine. The

hydroxylamine can be further activated, for instance by acetylation, to form a reactive species

that can bind to DNA, forming DNA adducts. This process can lead to mutations and, ultimately,

cancer. Additionally, the redox cycling of nitroaromatics can generate reactive oxygen species

(ROS), which can cause oxidative DNA damage.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5- or 8-Nitroquinoline

Nitrosoquinoline

Reduction

Reactive Oxygen Species (ROS)

Redox Cycling

Nitroreductase
(e.g., Cytochrome P450 reductase)

N-hydroxy-aminoquinoline

Reduction

Reactive Ester
(e.g., Acetoxy-aminoquinoline)

Esterification
(e.g., Acetylation)

DNA Adducts

Covalent Binding

Mutation

Cancer

Oxidative DNA Damage

Click to download full resolution via product page

Caption: Proposed metabolic activation and genotoxicity pathway of nitroquinolines.
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Experimental Workflow for Biological Evaluation
A typical workflow for the initial biological evaluation of 5-nitroquinoline and 8-nitroquinoline

would involve a series of in vitro assays to determine their activity and selectivity.

Test Compounds
(5-Nitroquinoline & 8-Nitroquinoline)

Mutagenicity Assay
(Ames Test)

Cytotoxicity Screening
(e.g., MTT Assay on Cancer & Normal Cell Lines)

Antimicrobial Assay
(Broth Microdilution)

Antiparasitic Assay
(e.g., T. cruzi amastigote assay)

Data Analysis
(IC50, MIC, Mutagenic Potential)

Structure-Activity
Relationship (SAR) Analysis

Lead Candidate Identification

Click to download full resolution via product page

Caption: A general experimental workflow for the in vitro evaluation of nitroquinolines.
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Conclusion
The position of the nitro group in 5- and 8-nitroquinoline significantly influences their

physicochemical properties and toxicological profiles. While 8-nitroquinoline is a confirmed

carcinogen in animal models, the carcinogenic potential of 5-nitroquinoline warrants further

investigation. The biological activities of their derivatives, particularly 8-hydroxy-5-
nitroquinoline, highlight the potential of the nitroquinoline scaffold in the development of new

therapeutic agents. Further direct comparative studies of 5- and 8-nitroquinoline are needed to

fully elucidate their structure-activity relationships and to guide future drug discovery efforts.

This guide provides a foundational resource for researchers interested in exploring the

chemical and biological landscape of these intriguing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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